molecular formula C9H7ClN2O B11768675 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one

Cat. No.: B11768675
M. Wt: 194.62 g/mol
InChI Key: VXQOIEAKIQDZHW-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable naphthyridine precursor.

    Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Cyclization: Formation of the naphthyridinone ring structure through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridinone derivative, while substitution could result in various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-1,7-naphthyridin-2(1H)-one: Lacks the methyl group at the 3rd position.

    3-Methyl-1,7-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 8th position.

    1,7-Naphthyridin-2(1H)-one: Lacks both the chlorine and methyl groups.

Uniqueness

8-Chloro-3-methyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine and methyl groups, which may confer specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

8-chloro-3-methyl-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-11-8(10)7(6)12-9(5)13/h2-4H,1H3,(H,12,13)

InChI Key

VXQOIEAKIQDZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NC=C2)Cl)NC1=O

Origin of Product

United States

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